Aganepag is derived from the family of prostaglandin analogs, which are compounds that mimic the action of naturally occurring prostaglandins. Its classification falls under synthetic pharmaceuticals specifically designed for therapeutic use in ophthalmology. The compound has gained attention due to its effectiveness and selectivity towards the EP2 receptor, which plays a crucial role in regulating intraocular pressure.
The synthesis of Aganepag involves a multi-step chemical process that typically begins with the formation of a phenylpyrazole skeleton. Key intermediates are prepared through various coupling reactions. The synthesis can be summarized as follows:
Aganepag has a complex molecular structure characterized by its unique arrangement of atoms that allows it to selectively bind to the EP2 receptor. The chemical formula for Aganepag is , with a molecular weight of approximately 344.46 g/mol.
Aganepag participates in various chemical reactions that can modify its structure and enhance its therapeutic efficacy.
Aganepag's mechanism of action primarily involves its role as an agonist at the EP2 receptor, leading to physiological changes that reduce intraocular pressure.
Aganepag exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Aganepag has several significant applications within the pharmaceutical field:
Aganepag (AGN 210937) functions as a highly selective agonist for the prostanoid EP2 receptor subtype. It exhibits an exceptionally low half-maximal effective concentration (EC₅₀) of 0.19 nM at the EP2 receptor, demonstrating >1,000-fold selectivity over other prostanoid receptors, including the EP4 subtype [1] [3]. Upon binding, Aganepag activates the Gs-protein-coupled EP2 receptor, triggering intracellular cyclic adenosine monophosphate (cAMP) elevation. This cAMP surge modulates downstream effectors such as protein kinase A (PKA), leading to cytoskeletal reorganization and extracellular matrix remodeling in ocular outflow tissues [2] [6]. Unlike FP receptor agonists (e.g., latanoprost), Aganepag’s signaling avoids calcium mobilization pathways linked to inflammation and fibrotic responses [3] [7].
Aganepag’s primary therapeutic action in ocular hypertension and glaucoma centers on dual enhancement of aqueous humor outflow:
This dual mechanism lowers intraocular pressure (IOP) by 20–35%, comparable to first-line prostaglandin analogs like latanoprost [2] [9]. Notably, EP2 agonism avoids prostaglandin-associated periorbitopathy (e.g., periorbital fat atrophy, eyelid retraction) by not activating FP receptors implicated in adipocyte suppression [2] [7].
Aganepag’s receptor selectivity confers distinct efficacy profiles relative to other ocular hypotensive agents:
Table 1: Pharmacodynamic Comparison of Aganepag with Common Glaucoma Therapeutics
Compound | Primary Receptor Target | EC₅₀ (nM) | IOP Reduction | Key Mechanistic Distinction |
---|---|---|---|---|
Aganepag | EP2 | 0.19 | 20–35% | Dual outflow enhancement; No FP activity |
Latanoprost | FP | 3.6 | 25–33% | Primarily uveoscleral outflow |
Bimatoprost | FP/EP1 | 1.2 | 27–33% | Partial prostamide receptor agonism |
Omidenepag Isopropyl | EP2 | 8.3 | 20–35% | Prodrug requiring hydrolysis to active form |
Tafluprost | FP | 0.4 | 25–32% | High FP affinity; Trabecular effects |
Aganepag’s sub-nanomolar potency at EP2 receptors exceeds that of omidenepag (EC₅₀ = 8.3 nM) [1] [9]. Unlike bimatoprost—which activates FP and EP1 receptors, potentially exacerbating inflammation—Aganepag’s clean receptor selectivity minimizes off-target effects [7] [10]. Phase 2 studies confirm non-inferiority to latanoprost in IOP reduction, with efficacy preserved in ~80% of latanoprost non-responders [9].
Aganepag isopropyl (AGN 210961), the prodrug form of Aganepag, undergoes rapid esterase-mediated hydrolysis in the cornea to release the active metabolite, Aganepag free acid (AGN 210937) [1] [9]. This activation mechanism ensures:
This prodrug strategy aligns with other esterified prostaglandin analogs (e.g., latanoprost, travoprost) but distinguishes Aganepag from non-hydrolyzed prostamides like bimatoprost [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7